法罗培南杂质钠盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

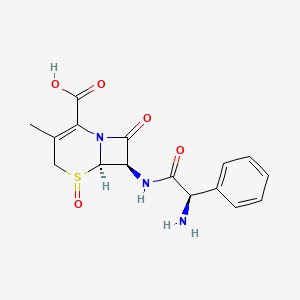

Faropenem Impurity Sodium Salt is an impurity of Faropenem . Faropenem is an oral penem, closely related to the carbapenem class that is used for the treatment of bacterial infections . It is an ultra-broad spectrum, β-lactamase resistant, β-lactam antibiotic active against both Gram-positive and Gram-negative bacteria .

Molecular Structure Analysis

Faropenem has a unique penem structure with structural similarity to penicillins and cephalosporins . It is a prodrug that gets rapidly cleaved to release the microbiologically active faropenem following absorption into plasma .Chemical Reactions Analysis

The main thermal degradation impurity of Faropenem was identified as 5-tetrahydrofuran-thiazole-4-sodium formate . The chemical kinetic equation of Faropenem performed at 60°C was LnC/C0 = -0.0042t +0.35, r 2 = 0.9911 .科学研究应用

Treatment of Enterobacterales Infections

Faropenem and other oral penems have been used in the treatment of infections caused by Enterobacterales . These antibiotics are currently approved only in Japan and India, and are used for the treatment of indications including urinary tract infections (UTIs) .

Development of Resistance

Faropenem has been studied for its impact on the development of resistance among Enterobacterales . Some studies have reported UTI persistence or recurrence after faropenem treatment .

Cross-Resistance to Carbapenems

There is preliminary in vitro evidence suggesting that resistance to faropenem might foster cross-resistance to carbapenems . This is an important area of study given the role of carbapenems as broad-spectrum, often ‘last resort’ antibiotics .

4. Identification, Isolation, and Synthesis of Process-Related Impurities Faropenem Impurity Sodium Salt can be used in the identification, isolation, and synthesis of process-related impurities . This is particularly useful in the pharmaceutical industry where understanding and controlling impurities is crucial .

Stress Degradation Studies

Faropenem Sodium has been subjected to stress degradation studies . These studies are important for understanding the stability of the compound under various conditions .

Impact on Public Health

The use of faropenem and its impact on public health is a significant area of research. Understanding the impact of antibiotic resistance on public health helps inform the management of infectious diseases .

作用机制

Target of Action

Faropenem Impurity Sodium Salt primarily targets penicillin-binding proteins (PBPs) . These proteins are essential for the synthesis of the bacterial cell wall, which is crucial for the survival and integrity of bacteria .

Mode of Action

Faropenem Impurity Sodium Salt works by inhibiting the formation of the bacterial cell wall . It does this by binding to and competitively inhibiting the transpeptidase enzyme used by bacteria to cross-link the peptide (D-alanyl-alanine) used in peptidoglycan synthesis . This interaction with its targets leads to the death of the bacteria, thereby helping to treat the infection .

Biochemical Pathways

The primary biochemical pathway affected by Faropenem Impurity Sodium Salt is the peptidoglycan synthesis pathway . By inhibiting the transpeptidase enzyme, Faropenem Impurity Sodium Salt prevents the cross-linkage between the linear peptidoglycan polymer chains that make up a major component of the cell wall of Gram-positive bacteria . This disruption in the peptidoglycan synthesis pathway leads to the weakening and eventual rupture of the bacterial cell wall, causing bacterial cell death .

Pharmacokinetics

It’s known that the efficacy of penem antibiotics like faropenem impurity sodium salt can depend on underlying antibiotic resistance mechanisms . More research is needed to fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of Faropenem Impurity Sodium Salt and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Faropenem Impurity Sodium Salt’s action primarily involve the disruption of bacterial cell wall synthesis . This leads to the weakening and eventual rupture of the bacterial cell wall, causing bacterial cell death . This makes Faropenem Impurity Sodium Salt an effective treatment for bacterial infections .

Action Environment

The action, efficacy, and stability of Faropenem Impurity Sodium Salt can be influenced by various environmental factors. For instance, the presence of other antibiotics can affect the efficacy of Faropenem Impurity Sodium Salt . Additionally, the development of antibiotic resistance can also impact the effectiveness of Faropenem Impurity Sodium Salt . More research is needed to fully understand how environmental factors influence the action of Faropenem Impurity Sodium Salt.

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Faropenem Impurity Sodium Salt involves the reaction of Faropenem with Sodium Hydroxide and subsequent purification steps.", "Starting Materials": ["Faropenem", "Sodium Hydroxide", "Water"], "Reaction": ["Dissolve Faropenem in water to form a clear solution", "Add Sodium Hydroxide to the solution and stir for 2-3 hours at room temperature", "Filter the mixture to remove any insoluble impurities", "Acidify the filtrate with hydrochloric acid to pH 2-3", "Extract the resulting solution with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization using a suitable solvent system"] } | |

CAS 编号 |

195716-77-9 |

产品名称 |

Faropenem Impurity Sodium Salt |

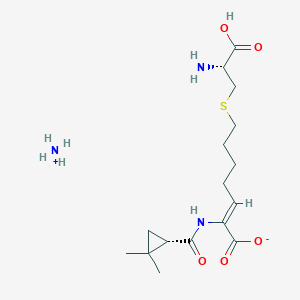

分子式 |

C12H14NO5S. Na |

分子量 |

284.31 22.99 |

外观 |

White to light brown powder |

纯度 |

> 95% |

数量 |

Milligrams-Grams |

同义词 |

(5R,6S)- 4-Thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid, 6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2S)-tetrahydro-2-furanyl]-, sodium salt (1:1) |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Dichloro-N-[(1S,2R)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide](/img/structure/B601413.png)

![4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde](/img/structure/B601416.png)